6-Chloro-3-(3,4-dichlorophenyl)pyridazin-4(1H)-one
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Overview
Description
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL is an organic compound with the molecular formula C10H5Cl3N2O It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 6-chloropyridazine.
Coupling Reaction: The 3,4-dichlorobenzene undergoes a coupling reaction with 6-chloropyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the desired product.
Industrial Production Methods
In industrial settings, the production of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.
Scientific Research Applications
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine: A structurally similar compound with comparable chemical properties.
6-Chloro-3-phenylpyridazin-4-ol: Another pyridazine derivative with similar reactivity.
Uniqueness
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and pyridazine ring makes it a valuable compound for various applications.
Properties
CAS No. |
80591-70-4 |
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Molecular Formula |
C10H5Cl3N2O |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
6-chloro-3-(3,4-dichlorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-2-1-5(3-7(6)12)10-8(16)4-9(13)14-15-10/h1-4H,(H,14,16) |
InChI Key |
YPQLVOXNLZGPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=CC2=O)Cl)Cl)Cl |
Origin of Product |
United States |
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